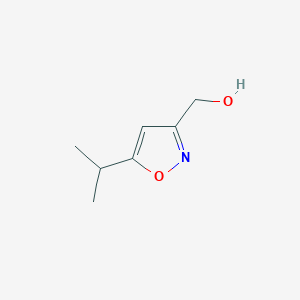

(5-Isopropylisoxazol-3-yl)methanol

Description

Properties

IUPAC Name |

(5-propan-2-yl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)8-10-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQOVKGUDYTDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649331 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123770-63-8 | |

| Record name | [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Isopropylisoxazol-3-yl)methanol chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Isopropylisoxazol-3-yl)methanol is a heterocyclic organic compound featuring an isoxazole ring substituted with an isopropyl group at the 5-position and a hydroxymethyl group at the 3-position. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and illustrative biological signaling pathways related to (5-isopropylisoxazol-3-yl)methanol and structurally similar isoxazole derivatives.

Core Chemical and Physical Properties

| Property | Value | Source / Notes |

| Molecular Formula | C₇H₁₁NO₂ | [4] |

| Molecular Weight | 141.17 g/mol | [4] |

| Physical State | Liquid (at room temperature) | Supplier Information |

| Boiling Point | 249.8 °C at 760 mmHg | [4] |

| Melting Point | Not available (Predicted to be low) | - |

| Density | 1.091 g/cm³ | [4] |

| Flash Point | 104.9 °C | [4] |

| Vapor Pressure | 0.0118 mmHg at 25°C | [4] |

| Solubility | Predicted to be soluble in methanol, ethanol, and other polar organic solvents. | - |

| pKa | Predicted to be around 13-14 for the hydroxyl proton. | - |

Experimental Protocols

Synthesis of (5-Isopropylisoxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6] The following is a plausible experimental protocol for the synthesis of (5-Isopropylisoxazol-3-yl)methanol.

Materials:

-

Propargyl alcohol

-

Isoobutyraldehyde

-

Hydroxylamine hydrochloride

-

Sodium hypochlorite solution (bleach)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate

-

Brine solution

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve isobutyraldehyde and hydroxylamine hydrochloride in ethanol. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Nitrile Oxide Formation and Cycloaddition: To the resulting isobutyraldoxime solution, add propargyl alcohol. Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite. The in situ generated nitrile oxide will undergo a [3+2] cycloaddition with propargyl alcohol.[7]

-

Work-up: After the reaction is complete, as indicated by TLC, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product. Purify the crude (5-isopropylisoxazol-3-yl)methanol by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[8]

-

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific biological targets for (5-isopropylisoxazol-3-yl)methanol have not been extensively reported, the isoxazole scaffold is a well-established pharmacophore in drug discovery. Many isoxazole derivatives have been shown to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation.[1][9]

One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade. Dysregulation of this pathway is a hallmark of many cancers. A hypothetical mechanism of action for an isoxazole-based kinase inhibitor is depicted below.

Caption: Hypothetical inhibition of the MAPK signaling pathway by an isoxazole derivative.

Experimental Workflow Visualization

The general workflow for the synthesis, purification, and characterization of (5-isopropylisoxazol-3-yl)methanol is outlined in the following diagram.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (5-isopropylisoxazol-3-yl)methanol - Safety Data Sheet [chemicalbook.com]

- 5. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of (5-Isopropylisoxazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (5-Isopropylisoxazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data and experimental protocols essential for the unequivocal identification and characterization of this molecule.

Molecular Structure and Properties

(5-Isopropylisoxazol-3-yl)methanol is a substituted isoxazole featuring an isopropyl group at the 5-position and a hydroxymethyl group at the 3-position of the isoxazole ring. The structural formula and key properties are summarized below.

Table 1: Physicochemical Properties of (5-Isopropylisoxazol-3-yl)methanol

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| CAS Number | 123770-63-8 | |

| Appearance | Liquid | [1] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts for (5-Isopropylisoxazol-3-yl)methanol

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH(CH₃)₂ | ~ 3.1 - 3.3 | Septet | 1H |

| CH(CH ₃)₂ | ~ 1.3 | Doublet | 6H |

| CH ₂OH | ~ 4.7 | Singlet | 2H |

| Isoxazole CH | ~ 6.2 | Singlet | 1H |

| CH₂OH | Variable | Singlet (broad) | 1H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for (5-Isopropylisoxazol-3-yl)methanol

| Carbon | Chemical Shift (δ, ppm) |

| C =N (Isoxazole) | ~ 160 - 162 |

| O-C =C (Isoxazole) | ~ 170 - 172 |

| C-C H-C (Isoxazole) | ~ 100 - 102 |

| C H(CH₃)₂ | ~ 27 - 29 |

| CH(C H₃)₂ | ~ 21 - 23 |

| C H₂OH | ~ 55 - 58 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Expected Mass Spectrometry Fragmentation for (5-Isopropylisoxazol-3-yl)methanol

| m/z | Ion | Description |

| 141 | [M]⁺ | Molecular Ion |

| 126 | [M - CH₃]⁺ | Loss of a methyl group |

| 110 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 98 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Characteristic Infrared Absorption Bands for (5-Isopropylisoxazol-3-yl)methanol

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600 - 3200 | O-H | Alcohol, broad peak |

| 3150 - 3100 | C-H | Aromatic (isoxazole ring) |

| 2970 - 2870 | C-H | Aliphatic (isopropyl and methylene) |

| 1600 - 1580 | C=N | Isoxazole ring stretch |

| 1470 - 1450 | C=C | Isoxazole ring stretch |

| 1420 - 1340 | N-O | Isoxazole ring stretch |

| 1050 - 1000 | C-O | Alcohol |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of isoxazole derivatives are crucial for reproducible results. The following are generalized protocols based on the synthesis of similar compounds.[4][5]

Synthesis of (5-Isopropylisoxazol-3-yl)methanol

A common route for the synthesis of 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for (5-Isopropylisoxazol-3-yl)methanol.

Procedure:

-

Oxime Formation: Isovaleraldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water) to form isovaleraldoxime.

-

Nitrile Oxide Formation and Cycloaddition: The isovaleraldoxime is then treated in situ with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), in a solvent like chloroform or dichloromethane to generate isopropyl nitrile oxide. Propargyl alcohol is added to the reaction mixture to undergo a [3+2] cycloaddition reaction.

-

Work-up and Purification: The reaction mixture is typically quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield pure (5-Isopropylisoxazol-3-yl)methanol.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced directly or via a gas chromatograph (GC-MS).

Infrared Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

Logical Workflow for Structure Elucidation

The process of determining the structure of an unknown compound follows a logical progression of experiments and data analysis.

Diagram: Structure Elucidation Workflow

Caption: Logical workflow for the structure elucidation of a small molecule.

Conclusion

The structural elucidation of (5-Isopropylisoxazol-3-yl)methanol is achieved through a synergistic application of modern spectroscopic techniques. The combined data from NMR, MS, and IR analyses provide a detailed and unambiguous confirmation of its molecular structure. The experimental protocols outlined in this guide serve as a valuable resource for the synthesis and characterization of this and related isoxazole compounds, facilitating further research and development in medicinal chemistry.

References

An In-depth Technical Guide to (5-Isopropylisoxazol-3-yl)methanol and the Broader Landscape of Bioactive Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 123770-63-8 Molecular Formula: C₇H₁₁NO₂ Molecular Weight: 141.17 g/mol

This technical guide provides a comprehensive overview of (5-Isopropylisoxazol-3-yl)methanol, a heterocyclic compound belonging to the isoxazole class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document will contextualize its potential significance by drawing upon the extensive research into isoxazole derivatives. The guide will cover general synthetic strategies, known biological activities of the isoxazole scaffold, and illustrative experimental protocols and data, serving as a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 249.8 ± 25.0 °C (Predicted) | ChemicalBook |

| Density | 1.091 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 13.09 ± 0.10 (Predicted) | ChemicalBook |

| Storage | 2-8°C | ChemicalBook |

Synthesis of Isoxazole Derivatives: A General Overview

The synthesis of isoxazole derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of the isoxazole ring. A common and versatile approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For the synthesis of 3,5-disubstituted isoxazoles, such as (5-Isopropylisoxazol-3-yl)methanol, a general strategy involves the reaction of an appropriate nitrile oxide with a terminal alkyne.

A plausible synthetic route to (5-Isopropylisoxazol-3-yl)methanol could be extrapolated from procedures for analogous compounds. One such general method involves the in-situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alcohol-containing alkyne.

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of (5-Isopropylisoxazol-3-yl)methanol.

Experimental Protocols

While a specific protocol for (5-Isopropylisoxazol-3-yl)methanol is not available, the following is a representative, generalized procedure for the synthesis of a 3,5-disubstituted isoxazole based on known methodologies for similar compounds. Researchers should note that this is an illustrative example and would require optimization for the specific target molecule.

General Protocol for the Synthesis of a (5-Substituted-isoxazol-3-yl)methanol Derivative:

-

Oxime Formation: To a solution of the corresponding aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or pyridine), hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate or pyridine, 1.2 eq) are added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude aldoxime, which can be used in the next step without further purification.

-

[3+2] Cycloaddition: The crude aldoxime (1.0 eq) and propargyl alcohol (1.2 eq) are dissolved in a suitable solvent (e.g., dichloromethane or THF). A chlorinating agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), is added portion-wise at 0°C. A base (e.g., triethylamine or pyridine, 1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-substituted-isoxazol-3-yl)methanol.

Biological Activities of the Isoxazole Scaffold

The isoxazole ring is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is recurrent in active pharmaceutical ingredients.[1][2] Isoxazole derivatives have been reported to exhibit a wide range of biological activities.

| Biological Activity | Examples of Protein Targets or Mechanisms |

| Anticancer | Inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis.[1] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. |

| Antimicrobial | Disruption of bacterial cell wall synthesis, inhibition of essential enzymes. |

| Antiviral | Inhibition of viral replication enzymes. |

Given the prevalence of these activities within the isoxazole class, it is plausible that (5-Isopropylisoxazol-3-yl)methanol could be a valuable starting point for the development of novel therapeutic agents.

Potential Signaling Pathway Involvement

The diverse biological activities of isoxazole derivatives stem from their ability to interact with a variety of biological targets, thereby modulating cellular signaling pathways. For instance, in the context of cancer, isoxazole-containing compounds have been shown to interfere with pathways crucial for tumor growth and survival.

Illustrative Signaling Pathway Diagram:

Caption: Hypothetical modulation of cancer-related signaling pathways by an isoxazole derivative.

Conclusion

(5-Isopropylisoxazol-3-yl)methanol, while not extensively characterized in the public domain, belongs to a class of compounds with immense potential in drug discovery. This guide provides a framework for understanding its chemical nature, plausible synthetic routes, and the broad biological context of the isoxazole scaffold. Further experimental investigation is warranted to elucidate the specific properties and potential therapeutic applications of this compound. Researchers are encouraged to use the general protocols and conceptual frameworks presented herein as a starting point for their own investigations into this and related molecules.

References

The Multifaceted Biological Activities of Isoxazole Methanol Derivatives: A Technical Guide

Introduction: The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry. Its inherent physicochemical properties and synthetic tractability have led to the development of a vast array of derivatives with diverse biological activities. Among these, isoxazole methanol derivatives have garnered significant attention for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of isoxazole methanol derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Synthesis of Isoxazole Methanol Derivatives

The synthesis of isoxazole methanol derivatives is most commonly achieved through a 1,3-dipolar cycloaddition reaction. A prevalent method involves the reaction of an aldehyde with hydroxylamine hydrochloride to form an aldoxime. This intermediate is then converted to a nitrile oxide in situ, which subsequently undergoes a [3+2] cycloaddition with an appropriate alkyne, such as propargyl alcohol, to yield the desired (isoxazol-5-yl)methanol derivative.[1][2][3]

Ultrasound irradiation has been shown to be an effective green chemistry approach for this synthesis, often leading to higher yields and shorter reaction times compared to conventional methods.[4][5]

General Experimental Protocol for the Synthesis of (3-Aryl-isoxazol-5-yl)methanol

This protocol describes a general one-pot synthesis of (3-aryl-isoxazol-5-yl)methanol derivatives.

Materials:

-

Substituted aromatic aldehyde

-

Hydroxylamine hydrochloride

-

Pyridine

-

Sodium hypochlorite solution

-

Propargyl alcohol

-

Appropriate solvents (e.g., ethanol, dimethylformamide)

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Oxime Formation: Dissolve the substituted aromatic aldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as pyridine. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Nitrile Oxide Formation and Cycloaddition: To the reaction mixture containing the aldoxime, add propargyl alcohol (1.2 equivalents). Subsequently, add sodium hypochlorite solution dropwise at 0-5 °C. Allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure (3-aryl-isoxazol-5-yl)methanol derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR and ¹H NMR.[2][3]

Diagram of the general synthesis workflow:

Caption: Workflow for the synthesis of (isoxazol-5-yl)methanol derivatives.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cell death.[6][7] A key mechanism of action is the induction of apoptosis, or programmed cell death.[8][9] Some isoxazole derivatives have been shown to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone that is often overexpressed in cancer cells and is crucial for the stability of many oncoproteins.[8]

Quantitative Anticancer Activity Data

The anticancer efficacy of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC₅₀ values for various isoxazole derivatives against different cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Indole-3-isoxazole-5-carboxamides | 5a (3,4,5-trimethoxyphenyl moiety) | Huh7 (Liver) | 0.7 | Doxorubicin | - |

| 5a | Mahlavu (Liver) | 1.5 | Doxorubicin | - | |

| 5a | SNU475 (Liver) | 1.4 | Doxorubicin | - | |

| 5r | HepG2 (Liver) | 1.5 | Doxorubicin | - | |

| 5t | Huh7 (Liver) | 4.7 | Doxorubicin | - | |

| 3-(4,5-dihydroisoxazol-5-yl)indoles | DHI1 (4a) | Jurkat (Leukemia) | 21.83 ± 2.35 | Cisplatin | - |

| DHI1 (4a) | HL-60 (Leukemia) | 19.14 ± 0.18 | Cisplatin | - | |

| 4-(Trifluoromethyl)isoxazoles | TTI-4 | MCF-7 (Breast) | 2.63 | - | - |

| Isoxazole-bridged indole C-glycoside | Compound 34 | MDA-MB-231 (Breast) | 22.3 | - | - |

| Isoxazole-bridged indole C-glycoside | Compound 9 | MDA-MB-231 (Breast) | 30.6 | - | - |

| Isoxazole-bridged indole C-glycoside | Compound 25 | MDA-MB-231 (Breast) | 35.5 | - | - |

| Imidazo[1,2-c]pyrimidine-isoxazole | Compound 3a | A549 (Lung) | 5.988 ± 0.12 | - | - |

Data compiled from multiple sources.[10][11][12][13]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well microplates

-

Isoxazole methanol derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole methanol derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[12][14]

Diagram of the MTT assay workflow:

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Apoptosis Signaling Pathway

Isoxazole derivatives can induce apoptosis through the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.[8][9]

Diagram of the intrinsic apoptosis pathway induced by isoxazole derivatives:

Caption: Intrinsic apoptosis pathway initiated by isoxazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Isoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17]

Quantitative Antimicrobial Activity Data

The antimicrobial potency of isoxazole derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) |

| Benzo[d]isoxazole | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | S. aureus | 500 |

| B. cereus | 500 | ||

| Compound 18 | B. subtilis | 31.25 | |

| Compound 18 | S. aureus | 62.5 | |

| Isoxazole-linked 1,3,4-Oxadiazole | ED compound | S. aureus | 62.5 |

| ED compound | S. pyogenes | 62.5 | |

| ED compound | S. epidermidis | 31.25 | |

| 1,3-Oxazole-based compounds | Compound 1e | S. epidermidis 756 | 56.2 |

| Compound 1e | E. coli ATCC 25922 | 28.1 | |

| Compound 1e | C. albicans 128 | 14 | |

| Compound 4a | S. epidermidis 756 | 56.2 | |

| Compound 4a | B. subtilis ATCC 6683 | 56.2 | |

| Compound 4a | C. albicans 128 | 14 |

Data compiled from multiple sources.[16][18][19]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[20][21][22][23]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Isoxazole methanol derivatives (test compounds)

-

Positive control antibiotic/antifungal

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the isoxazole methanol derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram of the broth microdilution workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent effects in preclinical models.[24][25][26][27][28] One of the key mechanisms underlying inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which controls the expression of pro-inflammatory cytokines and enzymes.[29][30][31][32]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of isoxazole derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound | % Edema Inhibition (2h) | % Edema Inhibition (3h) |

| 5b | 75.68 | 76.71 |

| 5c | 74.48 | 75.56 |

| 5d | 71.86 | 72.32 |

| Diclofenac Sodium (10 mg/kg) | 74.22 | 73.62 |

Data from a study on substituted-isoxazole derivatives.[25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.[33][34][35][36][37]

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution (1% in saline)

-

Isoxazole methanol derivatives (test compounds)

-

Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium)

-

Vehicle (e.g., saline, DMSO)

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (vehicle control, standard drug, and test compound groups).

-

Compound Administration: Administer the isoxazole methanol derivative or the standard drug to the respective groups, typically via oral or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory effects of some isoxazole derivatives may be attributed to their ability to inhibit the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoxazole derivatives may interfere with this cascade at various points, such as by inhibiting the IκB kinase (IKK) complex.[29][30]

Diagram of NF-κB signaling pathway inhibition:

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.

Conclusion

Isoxazole methanol derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation highlights their potential for further development as therapeutic agents. This technical guide provides a foundational resource for researchers in the field, offering detailed methodologies, quantitative data for comparative analysis, and insights into the molecular mechanisms underlying their biological effects. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of isoxazole methanol derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. One-Pot Synthesis of (3-Phenylisoxazol-5-yl)methanol Derivatives Under Ultrasound | Bentham Science [eurekaselect.com]

- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchhub.com [researchhub.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. inotiv.com [inotiv.com]

- 34. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 35. bio-protocol.org [bio-protocol.org]

- 36. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 37. bio-protocol.org [bio-protocol.org]

Spectroscopic and Synthetic Profile of (5-Isopropylisoxazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound (5-Isopropylisoxazol-3-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopy and isoxazole chemistry to present a predictive but scientifically grounded profile. This guide is intended to support research and development efforts by providing key data for characterization, synthesis planning, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (5-Isopropylisoxazol-3-yl)methanol, based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.2 - 6.4 | s | 1H | H-4 (isoxazole) |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.0 - 3.2 | sept | 1H | -CH(CH₃)₂ |

| ~2.5 (broad) | s | 1H | -OH |

| ~1.3 | d | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C-5 (isoxazole) |

| ~160 | C-3 (isoxazole) |

| ~100 | C-4 (isoxazole) |

| ~55 | -CH₂OH |

| ~28 | -CH(CH₃)₂ |

| ~22 | -CH(CH₃)₂ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3150 - 3100 | Medium | C-H stretch (isoxazole ring) |

| 2970 - 2870 | Strong | C-H stretch (aliphatic, isopropyl & CH₂) |

| 1600 - 1570 | Medium | C=N stretch (isoxazole ring) |

| 1470 - 1450 | Medium | C-H bend (aliphatic) |

| 1420 - 1380 | Medium | O-H bend (alcohol) |

| 1150 - 1050 | Strong | C-O stretch (primary alcohol) |

| 950 - 850 | Medium | Ring skeletal vibrations |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 141 | [M]⁺ (Molecular ion) |

| 126 | [M - CH₃]⁺ |

| 110 | [M - CH₂OH]⁺ |

| 98 | [M - C₃H₇]⁺ |

| 69 | Fragmentation of the isoxazole ring |

Proposed Synthesis and Characterization Workflow

The synthesis of (5-Isopropylisoxazol-3-yl)methanol can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an appropriately substituted alkyne. A detailed experimental protocol is provided below.

Caption: Synthetic and characterization workflow for (5-Isopropylisoxazol-3-yl)methanol.

Experimental Protocol: Synthesis

-

Preparation of Isobutyraldoxime: To a solution of isobutyraldehyde (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield isobutyraldoxime.

-

In situ Generation of Nitrile Oxide and Cycloaddition: Isobutyraldoxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform. N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to form the corresponding hydroximoyl chloride. To this mixture, propargyl alcohol (1.2 eq) and a base, such as triethylamine (1.5 eq), are added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (5-Isopropylisoxazol-3-yl)methanol.

Experimental Protocol: Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the neat compound on a NaCl or KBr plate.

-

Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Molecular Structure and Key Spectroscopic Correlations

The structural features of (5-Isopropylisoxazol-3-yl)methanol directly correlate with the predicted spectroscopic data.

Caption: Molecular structure and key predicted spectroscopic correlations.

Disclaimer: The spectroscopic data presented in this document are predicted based on established chemical principles and data from analogous compounds. Actual experimental values may vary. This guide should be used for informational and planning purposes, and all experimental work should be conducted with appropriate safety precautions.

An In-depth Technical Guide on (5-Isopropylisoxazol-3-yl)methanol

This document provides a detailed overview of the physicochemical properties of (5-Isopropylisoxazol-3-yl)methanol, a compound of interest for researchers, scientists, and professionals in drug development. The following sections outline its core molecular attributes and provide a visual representation of its structural information.

Physicochemical Data Summary

The fundamental molecular characteristics of (5-Isopropylisoxazol-3-yl)methanol have been determined and are summarized in the table below for clear and easy reference. This data is essential for a variety of experimental and theoretical applications in chemical research and development.

| Property | Value | Citations |

| Molecular Formula | C7H11NO2 | [1][2][3] |

| Molecular Weight | 141.17 g/mol | [1][2][3] |

| CAS Number | 123770-63-8 | [1][2] |

Structural and Relational Information

To illustrate the relationship between the compound's name and its primary molecular identifiers, a logical diagram is provided. This visualization aids in understanding the direct association between the chemical nomenclature and its corresponding formula and mass.

Caption: Molecular properties of (5-Isopropylisoxazol-3-yl)methanol.

References

Solubility of (5-Isopropylisoxazol-3-yl)methanol in common lab solvents

An In-Depth Technical Guide to the Solubility of (5-Isopropylisoxazol-3-yl)methanol

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Isopropylisoxazol-3-yl)methanol. Due to the absence of specific published quantitative solubility data for this compound, this guide furnishes predicted solubility based on its chemical structure and the general principles of solubility for isoxazole derivatives. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility in common laboratory solvents.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity, molecular size, and its capacity for hydrogen bonding.[1][2] (5-Isopropylisoxazol-3-yl)methanol possesses a moderately polar isoxazole ring, a polar hydroxyl (-OH) group capable of hydrogen bonding, and a non-polar isopropyl group. This combination of functional groups suggests a nuanced solubility profile. The presence of the hydroxyl group and the nitrogen and oxygen atoms in the isoxazole ring should facilitate solubility in polar protic and aprotic solvents.[3] Conversely, the non-polar isopropyl group and the overall carbon backbone will contribute to its solubility in less polar organic solvents.[1]

Below is a table summarizing the predicted solubility of (5-Isopropylisoxazol-3-yl)methanol in a range of common laboratory solvents. This is an estimation based on chemical principles and should be confirmed by experimental data.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Water | Polar Protic | Low to Moderate | The hydroxyl group can form hydrogen bonds with water, but the hydrophobic isopropyl group and the isoxazole ring may limit extensive solubility.[1] |

| Ethanol | Polar Protic | High | Ethanol can act as both a hydrogen bond donor and acceptor, and its alkyl chain can interact favorably with the non-polar parts of the molecule. |

| Methanol | Polar Protic | High | Similar to ethanol, methanol is a small polar protic solvent that can effectively solvate the molecule through hydrogen bonding and dipole-dipole interactions. |

| Isopropanol | Polar Protic | High | Its structure is very similar to the isopropyl group on the target molecule, which should facilitate favorable van der Waals interactions, in addition to hydrogen bonding. |

| Acetone | Polar Aprotic | High | Acetone's polarity allows it to interact with the polar regions of the molecule, while its methyl groups can interact with the non-polar regions. |

| Ethyl Acetate | Moderately Polar | Moderate to High | Ethyl acetate is a good solvent for compounds with moderate polarity. It can accept hydrogen bonds and has both polar and non-polar regions. |

| Dichloromethane (DCM) | Slightly Polar | Moderate to High | DCM is a versatile solvent that can dissolve a wide range of organic compounds. It will primarily interact with the less polar parts of the molecule. |

| Chloroform | Slightly Polar | Moderate to High | Similar to DCM, chloroform is effective at dissolving moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent, making it an excellent solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is another highly polar aprotic solvent that should readily dissolve the compound due to strong dipole-dipole interactions. |

| Hexane | Non-polar | Low to Insoluble | The polarity of the isoxazole ring and the hydroxyl group are too high for significant interaction with a non-polar solvent like hexane. The principle of "like dissolves like" suggests poor solubility.[4] |

| Toluene | Non-polar | Low | While the aromatic ring of toluene can have some interaction with the isoxazole ring, the overall polarity mismatch with the hydroxyl group will likely result in low solubility. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility data, the equilibrium solubility method, commonly known as the shake-flask method, is recommended.[5][6] This technique measures the concentration of a solute in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.[6]

Materials:

-

(5-Isopropylisoxazol-3-yl)methanol

-

Selected solvents (e.g., water, ethanol, acetone, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of (5-Isopropylisoxazol-3-yl)methanol to a series of vials, ensuring there is enough solid to maintain a saturated solution at equilibrium.[7]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For more complete separation, centrifuge the vials at a high speed.[6]

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.[5]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of (5-Isopropylisoxazol-3-yl)methanol.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the underlying principles of solubility based on molecular structure.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Caption: Influence of Molecular Structure on Solubility.

References

- 1. tutorchase.com [tutorchase.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 4. teachy.ai [teachy.ai]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Uncharted Territory: Exploring the Therapeutic Potential of (5-Isopropylisoxazol-3-yl)methanol

A Technical Overview for the Scientific Community

Introduction

(5-Isopropylisoxazol-3-yl)methanol, a distinct heterocyclic compound, presents a largely unexplored frontier in therapeutic research. While the isoxazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, this specific derivative remains uncharacterized in the scientific literature regarding its biological activity and potential medicinal applications. This technical guide serves as a foundational document for researchers, scientists, and drug development professionals, aiming to consolidate the available information, albeit limited, and to propose a strategic path forward for investigating its therapeutic promise.

Current State of Knowledge: A Void in Biological Data

A comprehensive review of scientific databases, patent literature, and chemical supplier information reveals a significant lack of biological data for (5-Isopropylisoxazol-3-yl)methanol. The compound is commercially available for research and development purposes, but no published studies detail its pharmacological, toxicological, or therapeutic properties.[1][2][3] Safety Data Sheets indicate that toxicological and ecological data are not available.[1]

The broader family of isoxazole derivatives, however, exhibits a wide array of biological activities, suggesting that (5-Isopropylisoxazol-3-yl)methanol could harbor therapeutic potential. Isoxazoles are known to act as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6] For instance, various isoxazole-containing compounds have been investigated as inhibitors of HSP90 and FMS-like tyrosine kinase-3 (FLT3), both significant targets in oncology.[7]

Physicochemical Properties

Understanding the basic physicochemical properties is the first step in evaluating any potential drug candidate.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 141.17 g/mol | [1][2][3] |

| CAS Number | 123770-63-8 | [1][2] |

| Physical State | Liquid | [3] |

| Boiling Point | 249.8°C at 760 mmHg | [1] |

| Density | 1.091 g/cm³ | [1] |

| Flash Point | 104.9°C | [1] |

Proposed Research Workflow: A Roadmap to Discovery

Given the absence of biological data, a systematic investigation is required to elucidate the therapeutic potential of (5-Isopropylisoxazol-3-yl)methanol. The following workflow outlines a logical progression of experiments.

Hypothetical Signaling Pathway Investigation

Should initial screenings suggest activity against a particular target, for example, a protein kinase involved in a cancer signaling pathway, a focused investigation into its mechanism of action would be warranted. The diagram below illustrates a generic kinase signaling pathway that could be investigated.

Experimental Protocols: A Starting Point

While no specific protocols exist for this compound, standard methodologies can be adapted.

1. General Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effects of (5-Isopropylisoxazol-3-yl)methanol on various cancer cell lines.

-

Methodology:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of (5-Isopropylisoxazol-3-yl)methanol for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

-

2. Kinase Inhibition Assay (Example: In Vitro KinaseGlo® Assay)

-

Objective: To determine if (5-Isopropylisoxazol-3-yl)methanol inhibits the activity of a specific kinase identified in a primary screen.

-

Methodology:

-

In a 96-well plate, combine the kinase, its specific substrate, and ATP.

-

Add varying concentrations of (5-Isopropylisoxazol-3-yl)methanol.

-

Incubate the reaction mixture to allow for ATP consumption by the kinase.

-

Add Kinase-Glo® reagent, which measures the amount of remaining ATP.

-

Measure the luminescence signal, which is inversely proportional to kinase activity.

-

Determine the IC₅₀ value of the compound for the specific kinase.

-

Conclusion and Future Directions

(5-Isopropylisoxazol-3-yl)methanol represents a chemical entity with a complete lack of published biological characterization. However, its isoxazole core, a privileged structure in medicinal chemistry, provides a strong rationale for its investigation. The path forward requires a systematic and unbiased screening approach to identify potential biological targets, followed by rigorous in vitro and in vivo validation. The workflows and hypothetical frameworks presented in this guide offer a starting point for researchers to embark on the exciting journey of potentially uncovering a novel therapeutic agent. The scientific community is encouraged to undertake these foundational studies to unlock the possible medicinal value of this unexplored molecule.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Literature Review on the Discovery and Development of 5-Substituted Isoxazole-3-methanols

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. First named by Arthur Hantzsch, this scaffold has proven to be a versatile building block in the design of novel therapeutic agents due to its unique electronic properties and metabolic stability.[1][2][3] Among the vast array of isoxazole derivatives, the 5-substituted isoxazole-3-methanol motif has emerged as a particularly significant pharmacophore, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth review of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their roles in cellular signaling pathways.

Key Synthetic Strategies

The synthesis of 5-substituted isoxazole-3-methanols typically involves a multi-step process, often culminating in the reduction of a 3-carboxy or 3-carbonyl precursor. One of the most common and versatile methods for constructing the core isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

A prevalent synthetic route commences with the formation of a 3,5-disubstituted isoxazole bearing an ester group at the 3-position. This is often achieved through the condensation of a β-ketoester with hydroxylamine. The resulting isoxazole-linked ester can then be reduced to the corresponding primary alcohol using a suitable reducing agent, such as lithium aluminium hydride or lithium borohydride, to yield the desired 5-substituted isoxazole-3-methanol.[4][5]

Alternatively, direct synthesis from aldehydes is possible. For instance, the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol has been achieved by converting 4-methylbenzaldehyde to its corresponding oxime, followed by a cyclization reaction with propargyl alcohol in the presence of sodium hypochlorite.

Comparative Synthetic Yields

The efficiency of synthesizing 5-substituted isoxazole-3-methanols can vary significantly based on the chosen synthetic route and the nature of the substituents. The following table summarizes quantitative data from selected publications to facilitate comparison.

| 3-Substituent Precursor | 5-Substituent | Reducing Agent/Conditions | Product | Yield (%) | Reference |

| Isoxazole-linked ester | Aryl | Lithium aluminium hydride | 5-Aryl-isoxazole-3-methanol | Good | [4] |

| 4-methylbenzaldoxime | para-tolyl | Sodium hypochlorite, propargyl alcohol | (3-para-tolyl-isoxazol-5-yl)methanol | 97 | |

| 5-phenylisoxazole-3-carbonyl chloride | Phenyl | Sodium tetrahydridoborate | (5-phenylisoxazol-3-yl)phenylmethanol | - | [6] |

| 5-(p-tolyl)isoxazole-3-carbonyl chloride | p-tolyl | Sodium tetrahydridoborate | (5-(p-tolyl)isoxazol-3-yl)(p-tolyl)methanol | - | [6] |

Detailed Experimental Protocols

General Procedure for the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol[6]

-

Oxime Formation: 4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in pyridine to synthesize 4-methylbenzaldoxime.

-

Cycloaddition: To a flask containing 5 mg (8 mmol) of 4-methylbenzaldoxime and 3 ml (2 mmol) of propargyl alcohol in 5 ml of CCl4, 12 ml of 5% NaOCl is added dropwise.

-

Reaction: The reaction mixture is stirred for 48 hours at 70°C.

-

Work-up: The contents of the flask are transferred to a separatory funnel, and the organic phase is separated from the aqueous phase to yield the product.

General Procedure for the Reduction of Isoxazole Esters to Alcohols[4]

-

Reaction Setup: A solution of the isoxazole-linked ester in a suitable anhydrous solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere.

-

Reduction: The solution is treated with a molar excess of a reducing agent, such as lithium aluminium hydride (LAH).

-

Quenching: After the reaction is complete, the excess LAH is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

Isolation: The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude alcohol, which can be further purified by chromatography.

Biological Activity and Signaling Pathways

5-Substituted isoxazole-3-methanols and their derivatives have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their mechanism of action often involves the modulation of key cellular signaling pathways that are dysregulated in various diseases.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[7][8][9] Several isoxazole derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for cancer therapy.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is also frequently observed in cancer.[10] Isoxazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as p38 MAP kinase and c-Jun N-terminal kinase (JNK), highlighting their potential as anti-inflammatory and neuroprotective agents.[11]

Conclusion

The 5-substituted isoxazole-3-methanol scaffold represents a privileged structure in drug discovery, with a rich history of synthetic development and a diverse range of biological applications. The synthetic routes to these compounds are well-established, with the reduction of 3-carboxy or 3-carbonyl precursors being a key and efficient step. The ability of these molecules to modulate critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK cascades, underscores their therapeutic potential. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets to further expand the therapeutic utility of this versatile chemical class.

References

- 1. espublisher.com [espublisher.com]

- 2. thieme.de [thieme.de]

- 3. benchchem.com [benchchem.com]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profile of (5-Isopropylisoxazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Isopropylisoxazol-3-yl)methanol, a substituted isoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities. A thorough understanding of the physicochemical characteristics of novel isoxazole derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, guiding formulation development, and ensuring the selection of viable drug candidates. This technical guide provides a comprehensive overview of the known physicochemical properties of (5-Isopropylisoxazol-3-yl)methanol, alongside detailed experimental protocols for their determination.

Physicochemical Characteristics

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | ChemicalBook[1] |

| Molecular Weight | 141.17 g/mol | ChemicalBook[1] |

| CAS Number | 123770-63-8 | ChemicalBook[1] |

| Physical State | Liquid (at 25°C) | Fluorochem |

| Purity | 95.0% | Fluorochem |

| Boiling Point | 249.8°C at 760 mmHg | ChemicalBook[1] |

| Density | 1.091 g/cm³ | ChemicalBook[1] |

| Melting Point | Data not available |

Table 2: Thermodynamic and Safety Properties

| Property | Value | Source |

| Flash Point | 104.9°C | ChemicalBook[1] |

| Vapor Pressure | 0.0118 mmHg at 25°C | ChemicalBook[1] |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices for organic compounds and can be adapted for the specific analysis of (5-Isopropylisoxazol-3-yl)methanol.

Synthesis of (5-Isopropylisoxazol-3-yl)methanol

A general and common method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a β-diketone with hydroxylamine.[2] For (5-Isopropylisoxazol-3-yl)methanol, a suitable starting material would be a protected form of 1-hydroxy-4-methylpentane-1,3-dione.

Materials:

-

Protected 1-hydroxy-4-methylpentane-1,3-dione

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., sodium hydroxide, sodium acetate)

-

Solvent (e.g., ethanol, methanol)

-

Deionized water

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve the protected β-diketone in the chosen alcohol solvent in a round-bottom flask.

-

Add an equimolar amount of hydroxylamine hydrochloride and the base to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent to obtain the crude product.

-

Purify the crude product using silica gel column chromatography with an appropriate eluent system to isolate the pure (5-Isopropylisoxazol-3-yl)methanol.

-

Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds.[3][4][5] Since (5-Isopropylisoxazol-3-yl)methanol is a liquid at room temperature, this protocol would be applicable if a solid derivative is synthesized or if the compound solidifies at lower temperatures.

Materials:

-

Sample of the solid compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8]

Materials:

-

(5-Isopropylisoxazol-3-yl)methanol

-

Deionized water (or other relevant aqueous buffers)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Add an excess amount of (5-Isopropylisoxazol-3-yl)methanol to a glass vial containing a known volume of deionized water (or buffer). The presence of undissolved solid/liquid is necessary to ensure saturation.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a period to allow for phase separation. If necessary, centrifuge the samples to sediment any undissolved material.

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

The equilibrium solubility is reported in units such as mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.[9][10][11][12][13]

Materials:

-

(5-Isopropylisoxazol-3-yl)methanol

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of (5-Isopropylisoxazol-3-yl)methanol in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but the apparent pKa will need to be corrected.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized acid or base from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.[1][14][15][16][17]

Materials:

-

(5-Isopropylisoxazol-3-yl)methanol

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical method for concentration determination (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.

-

Dissolve a known amount of (5-Isopropylisoxazol-3-yl)methanol in either the aqueous or the n-octanol phase.

-

Add a known volume of the second, immiscible phase to the vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Separate the two phases by centrifugation.

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like (5-Isopropylisoxazol-3-yl)methanol.

Conclusion

This technical guide has summarized the currently available physicochemical data for (5-Isopropylisoxazol-3-yl)methanol and provided detailed, generalized experimental protocols for the determination of its key properties. While some fundamental data points remain to be experimentally determined, the provided methodologies offer a solid framework for researchers to conduct these necessary characterizations. A comprehensive understanding of these physicochemical parameters is essential for advancing the research and development of (5-Isopropylisoxazol-3-yl)methanol and other novel isoxazole derivatives as potential therapeutic agents.

References

- 1. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Isopropylisoxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals